molecular formula C23H38O4 B1244307 Norchenodeoxycholic acid CAS No. 86386-61-0

Norchenodeoxycholic acid

Cat. No. B1244307
CAS RN: 86386-61-0
M. Wt: 378.5 g/mol
InChI Key: QYYDXDSPYPOWRO-AYTZMJRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norchenodeoxycholic acid is a carboxylic ester.

Scientific Research Applications

Therapeutic Potential in Cholestatic and Metabolic Liver Diseases

Norchenodeoxycholic acid, also known as norursodeoxycholic acid (norUDCA), is being investigated for its promising therapeutic potential in various liver diseases. Halilbasic, Steinacher, and Trauner (2017) highlight norUDCA's efficacy in treating a range of cholestatic liver and bile duct disorders, including primary sclerosing cholangitis (PSC). Its mechanism involves direct effects on both parenchymal and non-parenchymal liver cells, counteracting cholestasis, steatosis, hepatic inflammation, fibrosis, and promoting autophagy (Halilbasic, Steinacher, & Trauner, 2017).

Role in Hepatic Enrichment and Choleresis

Halilbasic et al. (2009) conducted a study on Mdr2−/− mice, a model for sclerosing cholangitis, revealing that norUDCA's side chain structure contributes to its unique physiological and pharmacologic properties. The study noted its ability to stimulate biliary HCO3− output and fluid secretion in bile ducts, which may protect the liver from cholestatic injury (Halilbasic et al., 2009).

Immunomodulatory Effects

Zhu et al. (2021) explored norUDCA's immunomodulatory properties, particularly its effects on CD8+ T-cells in immune-mediated cholestatic liver diseases like PSC. The study found that norUDCA modulates CD8+ T-cell function, contributing to its therapeutic efficacy by reducing hepatic innate and adaptive immune cells, including CD8+ T-cells (Zhu et al., 2021).

Treatment of Non-Alcoholic Fatty Liver Disease

Traussnigg et al. (2019) conducted a double-blind, placebo-controlled, randomised phase 2 trial assessing the efficacy of norUDCA in treating non-alcoholic fatty liver disease. The study indicated a dose-dependent reduction in serum alanine aminotransferase (ALT) levels with norUDCA treatment, suggesting its potential for treating this condition (Traussnigg et al., 2019).

Efficacy in Primary Sclerosing Cholangitis

Fickert et al. (2017) reported on a randomized controlled trial evaluating norUDCA in patients with PSC. The study found that norUDCA significantly reduced serum alkaline phosphatase levels in a dose-dependent manner, suggesting its efficacy in treating PSC (Fickert et al., 2017).

Comparative Efficacy with Ursodeoxycholic Acid

A study by Fickert et al. (2006) compared the therapeutic effects of norUDCA with ursodeoxycholic acid in Mdr2(-/-) mice, a model for sclerosing cholangitis. NorUDCA showed marked improvement in liver tests, liver histology, and reduction in inflammation and fibrosis, highlighting its potential over ursodeoxycholic acid (Fickert et al., 2006).

Hepatoprotective and Anticholestatic Properties

A study by Trottier et al. (2009) identified human UDP-glucuronosyltransferase (UGT) enzyme UGT1A3 as the major enzyme for hepatic norUDCA glucuronidation, which is a key factor in its pharmacokinetic properties and treatment efficacy in cholestasis (Trottier et al., 2009).

properties

CAS RN

86386-61-0

Product Name

Norchenodeoxycholic acid

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

IUPAC Name

(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19-,21+,22+,23-/m1/s1

InChI Key

QYYDXDSPYPOWRO-AYTZMJRQSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

24-norchenodeoxycholic acid
nor-CDCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norchenodeoxycholic acid
Reactant of Route 2
Norchenodeoxycholic acid
Reactant of Route 3
Norchenodeoxycholic acid
Reactant of Route 4
Norchenodeoxycholic acid
Reactant of Route 5
Norchenodeoxycholic acid
Reactant of Route 6
Norchenodeoxycholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.